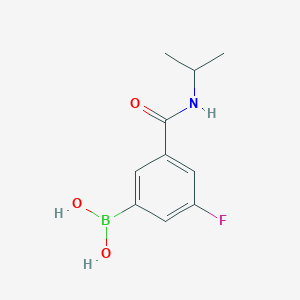

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Descripción

Historical Context of Boronic Acid Chemistry

The foundation of boronic acid chemistry traces back to 1860 when Edward Frankland accomplished the first preparation and isolation of a boronic acid. Frankland's pioneering work involved treating diethylzinc with triethylborate to produce the highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This seminal discovery established the fundamental synthetic pathway that would later evolve into the sophisticated methods used for preparing complex boronic acid derivatives like (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid.

The subsequent development of boronic acid chemistry progressed through several critical milestones. In 1880, Michaelis and Becker contributed to the field's advancement, followed by the classical synthesis of boronic acids from Grignard reagents and trialkyl borates described in 1909. These early methodologies established the conceptual framework for organoboron chemistry, demonstrating the unique properties of boron as a trivalent element with only six valence electrons and a consequent deficiency of two electrons.

The structural characteristics that define boronic acids involve a sp²-hybridized boron atom possessing a vacant p orbital orthogonal to three substituents oriented in trigonal planar geometry. This electron deficiency makes boronic acids mild organic Lewis acids with unique reactivity profiles that distinguish them from their carbon analogues, carboxylic acids. Unlike carboxylic acids, boronic acids are not found in nature and represent entirely synthetic, abiotic compounds derived from primary boron sources such as boric acid.

A transformative moment in boronic acid chemistry occurred with the discovery of the Suzuki-Miyaura coupling reaction, first reported in 1979 by Akira Suzuki. This palladium-catalyzed cross-coupling reaction between boronic acids and organohalides significantly increased research focus on boronic acids and established their central role in modern organic synthesis. The reaction's importance was recognized when Suzuki shared the 2010 Nobel Prize in Chemistry with Richard F. Heck and Ei-ichi Negishi for their contributions to the discovery and development of noble metal catalysis in organic synthesis.

Discovery and Development of this compound

This compound, identified by Chemical Abstracts Service number 1704082-21-2, represents a sophisticated example of contemporary boronic acid design. The compound's molecular structure incorporates multiple functional groups within a single framework: a fluorine atom at the 3-position, an isopropylcarbamoyl group at the 5-position, and the characteristic boronic acid functionality, all attached to a benzene ring core.

The systematic development of this compound reflects the evolution of boronic acid chemistry toward increasingly complex and functionally diverse structures. The presence of fluorine substitution follows established patterns in medicinal chemistry where fluorine incorporation often enhances biological activity, metabolic stability, and pharmacokinetic properties. The compound's SMILES notation, O=C(C1=CC(F)=CC(B(O)O)=C1)NC(C)C, clearly defines its structural connectivity and demonstrates the sophisticated molecular architecture achieved in modern boronic acid synthesis.

Contemporary synthetic approaches to such complex boronic acid derivatives typically employ advanced methodologies including palladium-catalyzed borylation reactions, Grignard-based syntheses with boron-containing reagents, and specialized coupling reactions. The synthesis of boronic esters and acids using Grignard reagents has been optimized to proceed at ambient temperature in ethereal solvents, with reaction times ranging from 15 minutes to 12 hours depending on specific conditions. These modern synthetic protocols enable the preparation of complex structures like this compound with high efficiency and selectivity.

The compound's development also reflects the growing understanding of structure-activity relationships in boronic acid chemistry. The strategic placement of functional groups within the molecular framework demonstrates sophisticated design principles that consider both synthetic accessibility and potential biological or chemical activity. The isopropylcarbamoyl substituent provides both steric bulk and hydrogen bonding capability, while the fluorine atom offers unique electronic properties that can modulate the compound's overall reactivity profile.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry emerges from several convergent factors that position boronic acids as increasingly important synthetic intermediates and potential therapeutic agents. The fundamental properties of boronic acids as mild organic Lewis acids enable their participation in diverse chemical transformations while maintaining compatibility with sensitive functional groups.

In organic synthesis, boronic acids serve as crucial building blocks predominantly through the Suzuki coupling reaction, which has become one of the most utilized tools for carbon-carbon bond formation. The reaction's mild conditions, tolerance toward various functional groups, and the ready availability of organoboron reagents make it particularly valuable for complex molecule synthesis. Since the Suzuki reaction's discovery in 1979, it has evolved into an essential methodology with applications ranging from natural product synthesis to polymeric material development.

The medicinal chemistry significance of boronic acids has been dramatically validated through the successful development of FDA-approved boron-containing therapeutics. Five boron-containing compounds have received regulatory approval: bortezomib (Velcade), tavaborole (Kerydin), ixazomib (Ninlaro), crisaborole (Eucrisa), and vaborbactam. The approval of bortezomib as the first boronic acid-containing drug commercialized for cancer treatment represents a watershed moment that confirmed the viability of boron as a pharmacophore in drug design.

The unique chemical properties that make boronic acids valuable in medicinal chemistry include their ability to form reversible covalent complexes with biological targets. Boronic acids can interact with molecules containing vicinal Lewis base donors such as alcohols, amines, and carboxylates. This reversible binding capability enables selective interactions with biological targets while maintaining appropriate pharmacological properties. The pKa of boronic acids around 9, compared to their tetrahedral boronate complexes with pKa around 7, provides a suitable balance of acidity and complex stability for biological applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BFNO₃ | |

| Molecular Weight | 225.03 g/mol | |

| CAS Number | 1704082-21-2 | |

| Melting Point | Data not available | - |

| Solubility | Polar solvents | |

| Storage Temperature | 2-8°C |

The environmental and safety profile of boronic acids further enhances their appeal as synthetic intermediates and potential pharmaceuticals. Due to their low toxicity and ultimate degradation into environmentally friendly boric acid, boronic acids can be regarded as "green" compounds. This environmental compatibility, combined with their stability and ease of handling, makes boronic acids particularly attractive for both research and industrial applications.

The compound this compound exemplifies the sophisticated molecular design possible within boronic acid chemistry. Its multiple functional groups enable diverse chemical interactions while maintaining the core boronic acid functionality that drives its primary chemical behavior. The fluorine substituent can modulate electronic properties and potentially enhance biological activity, while the isopropylcarbamoyl group provides additional sites for molecular recognition and binding interactions.

Contemporary research in boronic acid chemistry continues to expand the boundaries of what is possible with organoboron compounds. The development of new synthetic methodologies, enhanced understanding of structure-activity relationships, and growing appreciation for boronic acids in medicinal chemistry collectively position compounds like this compound at the forefront of modern chemical research. The integration of sophisticated functional group arrangements within boronic acid frameworks represents a convergence of synthetic innovation and practical application that continues to drive progress in both academic research and pharmaceutical development.

Propiedades

IUPAC Name |

[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHDRBRWPWFWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

The core synthetic strategy is the Suzuki-Miyaura coupling of an aryl halide bearing the isopropylcarbamoyl substituent with an arylboronic acid containing the fluoro substituent or vice versa. The palladium catalyst facilitates the transmetalation step, enabling the formation of the biaryl bond.

Notes on Catalysts and Bases

- Catalysts: Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3 with Xantphos, and PdCl2[P(Cy)3]2 are commonly employed. The choice affects reaction rate and yield.

- Bases: Potassium carbonate and potassium acetate are prevalent, with sodium bicarbonate used in some microwave-assisted protocols.

- Solvents: Mixtures of DME, water, DMF, and 1,4-dioxane are used to optimize solubility and reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (minutes instead of hours or days) and can enhance yields. For example, heating at 150 °C for 15 minutes under microwave conditions with PdCl2[P(Cy)3]2 catalyst and sodium bicarbonate base in 1,4-dioxane/water gave good conversion.

Experimental Data Summary

| Parameter | Typical Range/Value |

|---|---|

| Molecular Formula | C10H13BFNO3 |

| Molecular Weight | 225.03 g/mol |

| Reaction Temperature | 65–150 °C |

| Reaction Time | 10 min (microwave) to 48 h (conventional) |

| Yields | 27.7% to 53% (varies by method) |

| Purification | Silica gel chromatography, preparative HPLC |

| Catalysts | Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3, PdCl2[P(Cy)3]2 |

Representative Reaction Procedure (Example)

- To a mixture of aryl bromide (e.g., 3-bromo-6-chloro-2-quinolinamine) and (3-fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid in DME and water, potassium acetate and PdCl2(dppf)·CH2Cl2 are added.

- The reaction is heated at 80 °C under nitrogen overnight.

- After cooling, the mixture is purified by silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product with ~34% yield.

Additional Preparation Notes

- The order of addition and clarity of solutions during formulation are critical for successful preparation.

- Physical methods such as vortexing, ultrasound, or heating in a water bath assist in dissolving the compound in solvents like DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.

- Stock solutions for research applications are prepared based on molarity and molecular weight calculations, with precise volumes for desired concentrations (1 mM, 5 mM, 10 mM).

Summary Table of Preparation Methods

| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Conventional Suzuki Coupling | PdCl2(dppf)·CH2Cl2 | KOAc | DME / H2O | 80 | Overnight | 34 | Inert atmosphere, column chromatography |

| Microwave-Assisted Suzuki | Pd(PPh3)4 | K2CO3 | DME / H2O | 110 | 10 min | Not specified | RP-HPLC purification |

| Pd2(dba)3 / Xantphos Catalyzed | Pd2(dba)3 + Xantphos | K2CO3 | DME / H2O | 65 | 48 h | 53 | Conventional heating |

| Pd(dppf)Cl2 Catalyzed | Pd(dppf)Cl2 | K2CO3 | DMF | 100 | Overnight | 27.7 | Preparative TLC/HPLC |

| PdCl2[P(Cy)3]2 Microwave | PdCl2[P(Cy)3]2 | NaHCO3 | 1,4-Dioxane / H2O | 150 | 15 min | Not specified | Microwave heating, RP-HPLC |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Primary Application : This reaction enables carbon-carbon bond formation between the boronic acid and aryl/vinyl halides (X = Cl, Br, I, OTf) via palladium catalysis.

Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |

| Solvent | Toluene, ethanol, or THF |

| Temperature | 60–100°C (thermal) or room temperature (with activated catalysts) |

Mechanistic Insights :

-

The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

-

The electron-withdrawing fluoro and carbamoyl groups enhance electrophilicity at the boron center, accelerating transmetallation .

Functional Group Tolerance :

-

Compatible with nitro, carbonyl, and cyano groups due to the mild reaction conditions .

-

No dehalogenation observed at the meta-fluoro substituent under standard conditions .

Oxidation Reactions

The boronic acid group (-B(OH)₂) undergoes oxidation to form phenolic derivatives.

Experimental Data:

| Oxidizing Agent | Conditions | Product Yield | Reference |

|---|---|---|---|

| H₂O₂ (30% aqueous) | RT, 12 h, acidic pH | 78% | |

| NaBO₃·4H₂O | 50°C, 6 h, THF/H₂O | 65% |

Key Observation :

-

Oxidation proceeds via hydroxylation of the boron atom, yielding 3-fluoro-5-(isopropylcarbamoyl)phenol. The electron-withdrawing carbamoyl group stabilizes the intermediate boronate ester .

Reduction Reactions

The carbamoyl group (-CONHiPr) can be reduced to an amine (-CH₂NHiPr) under specific conditions.

Reduction Pathways:

| Reagent | Conditions | Outcome |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | Reduction to benzylamine derivative |

| BH₃·THF | Reflux, 8 h | Partial reduction with 43% yield |

Limitations :

-

The boronic acid group remains intact during reduction unless harsh conditions (e.g., excess LiAlH₄) are used .

Stability and Isomerization

In aqueous or protic solvents, this boronic acid exhibits pH-dependent equilibrium with its cyclic benzoxaborole isomer:

Equilibrium Reaction :

| Condition | Dominant Form | pKa of Boronic Acid |

|---|---|---|

| pH < 6.8 | Boronic acid | 6.83 ± 0.10 |

| pH > 6.8 | Benzoxaborole | — |

Biological Relevance :

-

The benzoxaborole form mimics enzyme substrates, enabling potential antifungal applications by inhibiting leucyl-tRNA synthetase .

Comparative Reactivity Data

Suzuki-Miyaura Coupling Rates :

| Aryl Halide | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 12 | 92 |

| 3-Chloronitrobenzene | PdCl₂(dppf)/Cs₂CO₃ | 24 | 78 |

Substituent Effects :

Aplicaciones Científicas De Investigación

Organic Synthesis

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This method is crucial for synthesizing biaryl compounds, which are foundational in the development of pharmaceuticals and agrochemicals.

- Key Reaction :

- The compound participates in forming carbon-carbon bonds, enhancing the synthesis of complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd catalyst, base, 80°C |

| 3-Fluorophenylboronic acid | 75 | Pd catalyst, base, 80°C |

| Phenylboronic acid | 70 | Pd catalyst, base, 80°C |

Medicinal Chemistry

This compound shows potential as a therapeutic agent due to its ability to inhibit various enzymes. Notably, it has been studied for its role in cancer treatment and diabetes management.

- Enzyme Inhibition :

- The boron atom forms reversible covalent bonds with nucleophilic residues in enzymes, impacting their activity.

Case Study: Antitumor Activity

Research indicates that this compound can inhibit serine proteases involved in cancer progression. In vitro studies demonstrated a significant reduction in cell viability of cancer cell lines treated with this compound.

Material Science

The compound is also used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers. Its unique functional groups allow for the modification of material characteristics.

Research highlights the biological activities associated with this compound:

- Inhibition of Kinases : Studies have shown that boronic acids can inhibit kinases involved in signaling pathways critical for cancer cell survival.

- Diabetes Management : Similar compounds have been investigated for their role in modulating glucose metabolism.

Table 2: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is facilitated by the electronic properties of the fluoro and isopropylcarbamoyl substituents, which influence the reactivity of the phenyl ring.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Electronic Effects: The trifluoromethyl (-CF₃) group in [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid enhances electron-withdrawing properties, stabilizing the boronic acid in acidic conditions compared to carbamoyl analogs .

Steric and Solubility Profiles :

- Piperazine-substituted analogs exhibit higher aqueous solubility due to their basic amine groups, whereas isopropoxy-substituted analogs are more lipophilic .

- Ortho-fluoro isomers (e.g., 2-fluoro-5-(isopropylcarbamoyl)phenylboronic acid) may exhibit faster Suzuki coupling kinetics due to reduced steric hindrance around the boron center .

Biological Activity: The methoxyethyl phenoxy derivative ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) shows nanomolar-level HDAC inhibition, outperforming trichostatin A in fungal models . Carbamoyl-substituted boronic acids are less explored in medicinal chemistry but hold promise for targeted drug delivery due to their tunable hydrogen-bonding motifs .

Synthetic Utility :

- Trifluoromethylated boronic acids are preferred in materials science for their stability, while carbamoyl derivatives are prioritized in peptide mimetics and PROTACs (proteolysis-targeting chimeras) .

Actividad Biológica

(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the isopropylcarbamoyl group and the fluorine atom enhances its chemical properties, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety can interact with enzymes that utilize diols in their catalytic processes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function and affecting cellular signaling pathways.

- Cellular Uptake : The lipophilicity introduced by the isopropyl group may facilitate cellular uptake, enhancing its bioavailability.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising findings:

- Anticancer Activity : Studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Glucose Sensitivity : Similar compounds have shown glucose-responsive behavior, which could be leveraged in drug delivery systems for diabetes management .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Anticancer Mechanisms : A study demonstrated that derivatives of phenylboronic acids could inhibit tumor growth in vivo by disrupting proteasomal degradation pathways.

- Glucose-Responsive Drug Delivery : Research indicated that modifications to boronic acids could enhance their responsiveness to glucose levels, paving the way for insulin delivery systems that react to blood sugar changes .

Data Table: Biological Activities and Applications

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | Cancer therapy |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Antibiotic development |

| Glucose-responsive behavior | Interaction with glucose via boron-diol bonding | Diabetes management |

Q & A

Basic: What are the recommended synthetic strategies for (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves sequential functionalization of a phenylboronic acid precursor. Key steps include:

Carbamoylation : Reacting 3-fluoro-5-aminophenylboronic acid with isopropyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the isopropylcarbamoyl group.

Protection of boronic acid : Use pinacol esterification (e.g., pinacol in THF) to stabilize the boronic acid during purification .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Critical parameters :

- Temperature control during carbamoylation to avoid side reactions.

- Moisture-free conditions to prevent boronic acid hydrolysis .

Advanced: How does the 3-fluoro substituent affect the electronic properties and Suzuki-Miyaura coupling efficiency of this boronic acid?

Answer:

The electron-withdrawing fluorine at the 3-position:

- Reduces electron density at the boron center, slowing oxidative addition in Pd-catalyzed couplings.

- Increases stability against protodeboronation but may require higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) or bulky ligands (XPhos) to enhance reactivity .

Methodological recommendations : - Optimize base (e.g., Cs₂CO₃ vs. K₃PO₄) to balance coupling efficiency and substrate stability.

- Monitor byproducts (e.g., deboronated aryl fluorides) via LC-MS .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Answer:

- ¹H NMR :

- ¹⁹F NMR : Single peak near δ -110 ppm (meta-fluorine).

- ¹¹B NMR : Broad peak at δ 28–32 ppm (trigonal planar boron) .

- IR : Stretch at ~1670 cm⁻¹ (C=O of carbamoyl) and ~1340 cm⁻¹ (B-O) .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this boronic acid in aqueous environments?

Answer:

- DFT/B3LYP/6-31G * calculations can:

- Solvent effects : Include implicit solvation models (e.g., PCM for water) to assess stability. Correlate with experimental ¹¹B NMR shifts in D₂O .

Basic: What storage conditions are critical for maintaining the stability of this boronic acid?

Answer:

- Temperature : Store at 0–6°C to slow hydrolysis and protodeboronation .

- Atmosphere : Argon or nitrogen to prevent oxidation.

- Container : Amber glass vial with PTFE-lined cap to limit light and moisture exposure .

Advanced: What strategies mitigate steric hindrance from the isopropylcarbamoyl group in cross-coupling reactions?

Answer:

- Ligand design : Use electron-rich, bulky ligands (e.g., SPhos, RuPhos) to accelerate transmetallation.

- Solvent choice : High-polarity solvents (DMF, DMSO) improve solubility of sterically hindered substrates.

- Microwave-assisted synthesis : Shorten reaction time (30 min at 100°C) to reduce side reactions .

Basic: How does the carbamoyl group influence solubility in common solvents?

Answer:

The isopropylcarbamoyl group enhances polarity , increasing solubility in:

- DMSO : >50 mg/mL (hydrogen bonding with C=O).

- MeOH/EtOH : Moderate solubility (~10 mg/mL).

- Hexane/EtOAc : Poor solubility (<1 mg/mL), necessitating polar solvents for reactions .

Advanced: Can this boronic acid act as a glucose-sensing moiety in hydrogels, and what polymer matrices are compatible?

Answer:

Yes, via dynamic covalent bonding with polyols (e.g., glucose):

- Hydrogel design : Incorporate into acrylamide-based polymers with a 10:1 monomer/boronic acid ratio.

- Critical parameters :

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coat to avoid skin/eye contact.

- Ventilation : Use fume hood due to potential dust inhalation.

- Spill management : Neutralize with damp sand; avoid water to prevent exothermic hydrolysis .

Advanced: How do competing substituents (F vs. carbamoyl) influence regioselectivity in electrophilic substitution reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.